Product packaging for 5H-Indeno[5,6-D][1,2]oxazole(Cat. No.:CAS No. 267-26-5)

5H-Indeno[5,6-D][1,2]oxazole

Cat. No.: B13800158
CAS No.: 267-26-5
M. Wt: 157.17 g/mol
InChI Key: QVFWKSMADIBXMK-UHFFFAOYSA-N
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Description

5H-Indeno[5,6-D][1,2]oxazole (CAS# 267-26-5) is an oxazole-fused heterocyclic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . This compound, also known as 5H-indeno[5,6-d]isoxazole, features a fused ring system that integrates an indene core with an isoxazole moiety, a structure of significant interest in medicinal chemistry and materials science . The calculated physicochemical properties include a density of 1.289 g/cm³ and a boiling point of approximately 301.9°C at 760 mmHg . Oxazole derivatives are recognized as valuable intermediates and core scaffolds in the development of new chemical entities . While specific biological data for this exact compound is limited in the public domain, its structural framework is closely related to other indeno-oxazole derivatives investigated for their potential bioactivities. For instance, structural analogs based on the indeno-oxazole scaffold have been explored in patent literature for potential applications in central nervous system research . Furthermore, the broader class of oxazole and benzoxazole compounds has demonstrated a wide spectrum of promising biological activities in research settings, including antimicrobial, anticancer, and anti-inflammatory effects, highlighting the therapeutic potential of this chemical family . Recent studies on analogous 2-phenylbenzo[d]oxazole scaffolds have also identified potent tyrosinase inhibitory activity, suggesting potential research applications in the study of melanin biosynthesis . Researchers value this compound for exploring structure-activity relationships (SAR), developing novel heterocyclic frameworks, and investigating new mechanisms of action in various fields. This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use and is not intended for human, veterinary, or diagnostic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B13800158 5H-Indeno[5,6-D][1,2]oxazole CAS No. 267-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267-26-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

5H-cyclopenta[f][1,2]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1,3-6H,2H2

InChI Key

QVFWKSMADIBXMK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=C3C=NOC3=C2

Origin of Product

United States

Synthetic Methodologies for 5h Indeno 5,6 D 1 2 Oxazole and Its Derivatives

De Novo Synthesis Approaches to the Core 5H-Indeno[5,6-D]researchgate.netorganic-chemistry.orgoxazole Scaffold

The assembly of the tricyclic 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole (B20620) core can be approached through methods that build the heterocyclic oxazole ring onto a pre-existing indane derivative or through convergent strategies where multiple components come together in a single or sequential process.

Cyclization Reactions in Indeno-Oxazole Ring Formation

The formation of the oxazole ring fused to the indene (B144670) framework is a critical step in the synthesis of the target scaffold. Various cyclization strategies, proven effective for the synthesis of other oxazole-containing systems, can be adapted for this purpose.

One potential pathway involves the use of a suitably functionalized indane precursor. For instance, a β-hydroxy amide derivative of indane could undergo cyclodehydration to form the oxazoline (B21484) ring, which can then be oxidized to the corresponding oxazole. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are known to facilitate such cyclizations under mild conditions. organic-chemistry.org A subsequent dehydrogenation step, possibly using reagents like bromotrichloromethane (B165885) and DBU, would yield the aromatic oxazole ring. organic-chemistry.org

An alternative approach could involve an intramolecular cyclization of an N-propargylamide derivative of indane. Such reactions, promoted by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and an iodine source, can lead to the formation of functionalized oxazolines, which can be further converted to oxazoles.

Iodine-catalyzed reactions represent another promising avenue. The reaction of primary aliphatic amines with 1,2-diketones under aerobic conditions, catalyzed by iodine, has been shown to produce oxazoles through a C(sp³)-H functionalization pathway. nih.gov Adapting this methodology to an appropriately substituted indane derivative could provide a direct route to the 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole core.

Furthermore, cascade cyclization reactions offer an elegant approach. For example, o-(2-acyl-1-ethynyl)benzaldehydes have been shown to react with amino acid derivatives to form complex heterocyclic systems. nih.govacs.org While not directly yielding the 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole system, these reactions demonstrate the feasibility of constructing fused ring systems involving oxazole-related structures through a sequence of bond-forming events.

Table 1: Potential Cyclization Strategies for 5H-Indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole Core Synthesis

Precursor TypeKey ReagentsIntermediateFinal Ring System
β-Hydroxy Amide of IndaneDAST or Deoxo-Fluor, then BrCCl₃/DBUOxazolineOxazole
N-Propargylamide of IndanePIDA, LiIIodomethylene-oxazolineOxazole
Functionalized Indane & AmineI₂, Aerobic Conditions-Oxazole
o-(2-acyl-1-ethynyl)benzaldehyde DerivativeAmino Acid DerivativesOxazoloneFused Oxazole-like System

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and synthetic steps. Several MCRs are known for the synthesis of oxazoles and could be hypothetically applied to the construction of the 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole scaffold.

The van Leusen oxazole synthesis is a prime example of a one-pot reaction that forms 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com In the context of the target molecule, an appropriately substituted indane-5-carbaldehyde could be reacted with TosMIC to directly install the oxazole ring.

Another relevant MCR is the reaction of isocyanoacetates with aldehydes, which can be catalyzed by copper(I) to produce 4,5-difunctionalized oxazoles. rsc.org An indane-based aldehyde could serve as a substrate in this reaction, leading to a derivative of the desired indeno-oxazole.

Three-component reactions involving 1,3-indanedione, aromatic aldehydes, and various nitrogen-containing species have been reported for the synthesis of fused indeno-pyridine and indeno-pyrimidine systems. researchgate.net While not directly forming an oxazole, these methods highlight the utility of 1,3-indanedione as a versatile building block in MCRs for constructing fused indene heterocycles. A modification of these strategies, perhaps by incorporating a reagent that can deliver the N-O unit of the oxazole, could potentially lead to the desired 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole scaffold.

Functionalization and Derivatization Protocols of the 5H-Indeno[5,6-D]researchgate.netorganic-chemistry.orgoxazole Nucleus

Once the core 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole scaffold is obtained, its further functionalization is crucial for exploring its chemical space and potential applications. Derivatization can be targeted at either the indene or the oxazole portion of the molecule.

Substituent Introduction at Indene Moiety

The indene part of the molecule offers several positions for the introduction of substituents. Standard electrophilic aromatic substitution reactions can be envisioned on the benzene (B151609) ring of the indene moiety, although the directing effects of the fused oxazole ring would need to be considered.

A more direct approach involves the functionalization of the five-membered ring of the indene. For instance, bromination of indene is a known process that can lead to di- and tri-substituted indane derivatives. researchgate.net These halogenated intermediates can then be subjected to various nucleophilic substitution reactions to introduce a range of functional groups. researchgate.net

Furthermore, gold-catalyzed C-H functionalization reactions have been developed for the synthesis of functionalized indene derivatives from electron-rich aromatics and o-alkynylaryl α-diazoesters. rsc.org This methodology could potentially be adapted for the direct functionalization of the pre-formed 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole scaffold.

Substituent Introduction at Oxazole Moiety

The oxazole ring itself can be functionalized, although it is generally considered an electron-deficient heterocycle. The reactivity of the oxazole ring towards electrophilic substitution is low, but can be enhanced by the presence of electron-donating groups. derpharmachemica.com

A more common strategy for functionalizing oxazoles is through metallation followed by reaction with an electrophile. researchgate.net Regioselective metallation of oxazoles can be achieved, often at the C2 position, allowing for the introduction of a wide variety of substituents.

For the synthesis of specifically substituted oxazoles that are then fused to the indene core, the choice of starting materials in the cyclization or MCR step is crucial. For example, in the van Leusen synthesis, the choice of aldehyde determines the substituent at the 5-position of the oxazole ring. nih.govmdpi.com Similarly, in copper-catalyzed reactions of isocyanoacetates, the aldehyde and the isocyanoacetate itself dictate the substitution pattern of the resulting oxazole. rsc.org

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole nucleus is a key challenge. The inherent reactivity of the different positions on both the indene and oxazole rings will dictate the outcome of many reactions.

For electrophilic substitution on the aromatic part of the indene, the directing effects of the fused oxazole ring and any existing substituents will be paramount. Computational studies could be employed to predict the most likely sites of reaction.

In the case of metallation, the conditions and the choice of the organometallic reagent can influence the position of deprotonation. For oxazoles, the C2 position is often the most acidic and therefore the primary site of metallation. researchgate.net

For constructing the substituted scaffold from the outset, regioselective multi-component reactions can be employed. For instance, the synthesis of indenopyrazoles has been achieved with high regioselectivity by reacting 2-arylidene-1H-indene-1,3(2H)-diones with hydrazinyl-substituted heterocycles. researchgate.net Similar control over regioselectivity would be desirable in any MCR approach to 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole derivatives.

Cascade reactions can also offer a high degree of regioselectivity. The synthesis of isoxazole-spirooxindole-tetrahydrothiophene hybrids has been reported to proceed with excellent regioselectivity under catalyst-free conditions. researchgate.net The design of a cascade reaction leading to 5H-indeno[5,6-d] researchgate.netorganic-chemistry.orgoxazole would need to carefully consider the sequence of bond formations to ensure the desired regioisomer is obtained.

Catalytic Approaches in 5H-Indeno[5,6-D]Current time information in Bangalore, IN.nih.govoxazole Synthesis

Catalysis provides a cornerstone for the efficient synthesis of complex molecules like 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazoles, enabling reactions under milder conditions with improved yields and selectivities. These approaches are broadly categorized into transition-metal-catalyzed transformations, organocatalytic methodologies, and phase transfer catalysis.

Transition-metal catalysis is a versatile tool for the construction of heterocyclic rings, including oxazoles and related fused systems. organic-chemistry.orgresearchgate.netfrontiersin.org While direct transition-metal-catalyzed synthesis of 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole is not extensively documented, analogous transformations for related heterocyclic systems suggest potential routes. These methods often involve cross-coupling reactions, C-H activation, and cyclization cascades. organic-chemistry.orgresearchgate.netbeilstein-journals.org

Palladium, copper, and gold catalysts are frequently employed for the synthesis of oxazole rings. rsc.org For instance, a plausible strategy for the synthesis of 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole derivatives could involve a palladium-catalyzed cross-coupling reaction to introduce a functional group on the indane ring, followed by a cyclization to form the oxazole moiety. Copper-catalyzed reactions are also well-established for the synthesis of oxazoles from various starting materials, such as internal alkynes and nitriles in a [2+2+1] cycloaddition. rsc.org This approach could be adapted to an appropriately substituted indane precursor.

The general mechanism for a transition-metal-catalyzed synthesis of a fused oxazole might involve the coordination of the metal to the starting materials, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination to form the final product and regenerate the catalyst. For example, a hypothetical copper-catalyzed synthesis could proceed as outlined in the table below.

Table 1: Hypothetical Copper-Catalyzed Synthesis of an Indeno-oxazole Derivative

StepDescription
1. Substrate Preparation Synthesis of a 5,6-disubstituted indane derivative bearing an alkyne and a nitrile precursor.
2. Catalyst Activation A copper(II) salt is used as the catalyst.
3. Cycloaddition The copper catalyst facilitates the [2+2+1] cycloaddition of the internal alkyne and nitrile functionalities on the indane core. Water often plays a crucial role in this type of reaction. rsc.org
4. Product Formation The reaction yields the fused 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole derivative.
5. Catalyst Regeneration The copper catalyst is regenerated and can participate in further catalytic cycles.

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral and achiral heterocyclic compounds. wisdomlib.orgmdpi.com These reactions are catalyzed by small organic molecules and offer advantages such as low toxicity, stability, and ready availability of catalysts. wisdomlib.org While specific organocatalytic methods for 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole are not prominent in the literature, general organocatalytic strategies for the synthesis of isoxazolines and other related heterocycles can be considered. organic-chemistry.org

One potential approach involves the use of a chiral organocatalyst, such as a derivative of a cinchona alkaloid or proline, to catalyze a cascade reaction. nih.gov For instance, an organocatalytic Michael addition followed by a cyclization could be a viable route. A hypothetical organocatalytic synthesis is detailed below.

Table 2: Hypothetical Organocatalytic Synthesis of a 5H-Indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole Derivative

StepDescription
1. Starting Materials A substituted 2-ethylidene-1,3-indandione and an isatylidene-malononitrile derivative. nih.gov
2. Catalyst A chiral organocatalyst, for example, quinine. nih.gov
3. Cascade Reaction The reaction proceeds through a vinylogous Michael addition, followed by an aldol (B89426) cyclization and subsequent rearrangements. nih.gov
4. Product Formation This cascade would lead to a complex spiro-bridged heterocyclic compound, which could potentially be transformed into the desired indeno-oxazole framework through further synthetic steps.

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in two immiscible phases, typically an aqueous phase and an organic phase. wisdomlib.orgwikipedia.org The PTC facilitates the transfer of a reactant from one phase to the other, thereby accelerating the reaction rate. wisdomlib.orgwikipedia.orgcrdeepjournal.org This methodology has been successfully applied to the synthesis of fused indenoheterocyclic compounds.

A key advantage of PTC is the use of simple and inexpensive reagents, such as quaternary ammonium (B1175870) salts or crown ethers as catalysts, and often milder reaction conditions. wikipedia.org In the context of 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole synthesis, a PTC approach could involve the reaction of a halogenated indanone derivative with a nucleophile in a biphasic system.

The mechanism of PTC typically involves the formation of an ion pair between the catalyst and the reactant in the aqueous phase. This lipophilic ion pair then migrates to the organic phase to react with the substrate.

Table 3: Plausible PTC Synthesis of an Indeno-oxazole Precursor

StepDescription
1. Reactants A 2-bromo-1,3-indandione derivative (in the organic phase) and a nucleophile such as hydroxylamine (B1172632) (in the aqueous phase).
2. Catalyst A phase transfer catalyst, for example, a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB).
3. Reaction Conditions A biphasic system, such as dioxane/water, with a base like potassium carbonate.
4. Reaction Mechanism The PTC facilitates the transfer of the hydroxylamine anion from the aqueous phase to the organic phase, where it reacts with the bromo-indandione.
5. Product The reaction would likely yield a 2-hydroxyamino-1,3-indandione derivative, which could then undergo cyclization to form the indeno-oxazole ring.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. researchgate.netprismbiolab.comchemistryviews.orgnih.gov This process typically involves the systematic variation of several parameters.

For the synthesis of 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole and its derivatives, key parameters to optimize would include:

Catalyst: The choice of catalyst (and its loading) is paramount. For transition-metal catalysis, different metals (e.g., Pd, Cu, Au) and ligands can have a profound effect on the reaction outcome. In organocatalysis, screening different types of catalysts (e.g., amines, thioureas) is necessary. For PTC, the structure of the quaternary ammonium or phosphonium (B103445) salt can influence efficiency.

Solvent: The polarity and nature of the solvent can significantly impact reaction rates and selectivity. A range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water) should be evaluated.

Temperature: Reaction temperatures can be varied to find the optimal balance between reaction rate and selectivity. Some reactions may require heating, while others may proceed efficiently at room temperature.

Base/Acid: Many reactions require the presence of a base or an acid to proceed. The strength and stoichiometry of the acid or base can be crucial.

Concentration: The concentration of the reactants can also affect the reaction kinetics and the formation of side products.

A systematic approach to optimization often involves a one-factor-at-a-time (OFAT) method or a design of experiments (DoE) approach to efficiently explore the reaction parameter space. prismbiolab.com

Table 4: General Strategies for Yield Enhancement

StrategyDescription
High-Throughput Screening Automated techniques can be used to rapidly screen a large number of reaction conditions in parallel. chemistryviews.org
Microwave Irradiation Microwave-assisted synthesis can often lead to significantly reduced reaction times and improved yields. bohrium.com
Flow Chemistry Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and safer processes.
Purification Methods Efficient purification techniques, such as column chromatography or recrystallization, are essential to isolate the pure product and accurately determine the yield.

Comparative Analysis of Synthetic Routes for 5H-Indeno[5,6-D]Current time information in Bangalore, IN.nih.govoxazole

The choice of a synthetic route for 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole will depend on several factors, including the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process. A comparative analysis of the potential synthetic routes discussed is presented below.

Table 5: Comparative Analysis of Potential Synthetic Routes

Synthetic ApproachStarting MaterialsKey AdvantagesPotential Challenges
Transition-Metal Catalysis Functionalized indane derivatives (e.g., with alkyne and nitrile groups). rsc.orgHigh efficiency and selectivity, broad substrate scope. organic-chemistry.orgfrontiersin.orgCost and toxicity of metal catalysts, potential for metal contamination in the final product.
Organocatalysis Substituted indandiones and other activated carbonyl compounds. nih.govMetal-free, environmentally friendly, potential for asymmetric synthesis. organic-chemistry.orgmdpi.comMay require higher catalyst loadings, and reaction times can be longer.
Phase Transfer Catalysis Halogenated indanones and nucleophiles.Use of inexpensive and simple reagents, mild reaction conditions. wikipedia.orgcrdeepjournal.orgLimited to reactions amenable to biphasic systems, may require optimization of catalyst and solvent.
1,3-Dipolar Cycloaddition An indenone derivative and a nitrile oxide. mdpi.comDirect formation of the isoxazole (B147169) ring, often with high regioselectivity.Generation of the nitrile oxide in situ can sometimes be challenging.

Ultimately, the most suitable synthetic route will be a compromise between these factors, and experimental validation would be necessary to determine the optimal pathway for the synthesis of 5H-indeno[5,6-d] Current time information in Bangalore, IN.nih.govoxazole and its derivatives.

Advanced Spectroscopic and Analytical Characterization of 5h Indeno 5,6 D 1 2 Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. Through the analysis of 1H, 13C, and various two-dimensional NMR spectra, the precise arrangement of atoms and their chemical environments within the 5H-Indeno[5,6-d] researchgate.netrsc.orgoxazole (B20620) scaffold can be meticulously mapped.

The 1H NMR spectrum provides valuable information regarding the number of different types of protons and their neighboring atoms. For instance, in a study of 8H-indeno[1,2-d]oxazole, a related isomer, the proton spectrum in DMSO-d6 showed a singlet at 8.60 ppm, multiplets for aromatic protons between 7.83-7.74 ppm and at 7.56 ppm, and a singlet for the methylene (B1212753) protons at 3.83 ppm. rsc.org For substituted 1,2-oxazoles, the methine proton of the oxazole ring typically appears as a singlet. For example, in methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, this proton resonates at 8.46 ppm. nih.govbeilstein-journals.org The chemical shifts and splitting patterns of the protons on the indeno-fused ring system are crucial for confirming the substitution pattern.

Table 1: Representative 1H NMR Data for Indeno-oxazole and Related Structures

Compound Solvent Chemical Shift (ppm) and Multiplicity Assignment Reference
8H-indeno[1,2-d]oxazole DMSO-d6 8.60 (s, 1H) Oxazole CH rsc.org
7.83-7.74 (m, 3H) Aromatic CH rsc.org
7.56 (dd, J = 8.5, 2.2 Hz, 1H) Aromatic CH rsc.org
3.83 (s, 2H) CH2 rsc.org
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate Not specified 8.46 (s, 1H) Oxazole CH nih.govbeilstein-journals.org
1.47 (s, 9H) Boc-group CH3 nih.govbeilstein-journals.org

Complementing the 1H NMR data, 13C NMR spectroscopy provides information on the carbon framework of the molecule. In the case of 8H-indeno[1,2-d]oxazole, the 13C NMR spectrum in DMSO-d6 revealed signals for the oxazole ring carbons and the fused indenone system. rsc.org For other 1,2-oxazole derivatives, the characteristic signals for the oxazole ring carbons are readily identifiable. For example, in methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the C-4, C-3, and C-5 carbons of the 1,2-oxazole ring appear at approximately 108.3 ppm, 150.2 ppm, and 179.5 ppm, respectively. nih.govbeilstein-journals.org The chemical shifts of the carbonyl and other carbons in the indanone moiety are also diagnostic.

Table 2: Representative 13C NMR Data for Indeno-oxazole and Related Structures

Compound Solvent Chemical Shift (ppm) Assignment Reference
8H-indeno[1,2-d]oxazole DMSO-d6 Not specified Not specified rsc.org
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate Not specified 108.3 C-4 (Oxazole) nih.govbeilstein-journals.org
150.2 C-3 (Oxazole) nih.govbeilstein-journals.org
179.5 C-5 (Oxazole) nih.govbeilstein-journals.org

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps in tracing the proton-proton networks within the indeno and oxazole rings.

HSQC (Heteronuclear Single Quantum Coherence) spectra reveal one-bond correlations between protons and their directly attached carbons. sdsu.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, confirming the fusion of the indeno and oxazole rings. For instance, long-range correlations between the protons on the indene (B144670) part and the carbons of the oxazole ring would provide definitive proof of the 5H-Indeno[5,6-d] researchgate.netrsc.orgoxazole structure.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of 5H-Indeno[5,6-d] researchgate.netrsc.orgoxazole and its derivatives can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule. rsc.orgacs.orgnih.govrug.nl This is a critical step in the characterization of a new compound, as it confirms the molecular formula and distinguishes it from other potential isomers. For derivatives of 5H-Indeno[5,6-d] researchgate.netrsc.orgoxazole, HRMS would be used to confirm the expected elemental composition, lending strong support to the proposed structure. For example, the HRMS data for a synthesized compound would be compared to the calculated mass for the expected formula of a 5H-Indeno[5,6-d] researchgate.netrsc.orgoxazole derivative.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of indeno-oxazole derivatives. IR spectroscopy is instrumental in identifying the key functional groups and the skeletal framework of the molecule, while UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum of an indeno-oxazole derivative reveals characteristic absorption bands corresponding to the vibrations of its specific bonds. The aromatic C-H stretching vibrations of the indeno and any phenyl substituents typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The C=N stretching vibration within the oxazole ring is a key indicator, often observed in the 1625-1575 cm⁻¹ range. The C=C stretching vibrations from the fused aromatic and heterocyclic rings are found between 1625-1430 cm⁻¹. researchgate.netscialert.net The C-O-C stretching of the oxazole ring usually presents strong bands in the 1250-1020 cm⁻¹ region. For substituted derivatives, additional peaks corresponding to groups like methyl (CH₃) or methylene (CH₂) will be present. For instance, CH₃ stretching vibrations are expected in the 3050-2900 cm⁻¹ range. scialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of indeno-oxazole compounds are dictated by their extended π-conjugated systems. The absorption maxima (λ_max) are influenced by the specific substitution pattern on the heterocyclic core. derpharmachemica.com In general, oxazole derivatives exhibit absorption bands corresponding to π → π* transitions. For the parent oxazole ring system in methanol, the λ_max is observed around 205 nm. derpharmachemica.com The fusion of the indeno system and the presence of other chromophores significantly shift these absorptions to longer wavelengths (a bathochromic shift). The electronic absorption spectra can be predicted and interpreted using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which often show good correlation with experimental results. researchgate.net The solvent polarity can also influence the position and intensity of the absorption bands. globalresearchonline.net

Below are tables with representative spectroscopic data for related indeno-oxazole and oxazole derivatives.

Table 1: Representative IR Spectral Data for an Indeno-quinoxaline Pyrrolothiazole Derivative This data is for a complex heterocyclic system containing an indeno-quinoxaline core, which provides insight into the vibrational modes of the indeno part.

Wavenumber (cm⁻¹)AssignmentIntensityReference
3063, 3038Aromatic C-H Stretching- researchgate.net
1589, 1516C=C Stretching- researchgate.net
1406, 1394, 1344C-H In-plane Bending- researchgate.net
757, 712, 696C-H Out-of-plane Bending- researchgate.net

Interactive Data Table: IR Data Use the filter to search for specific assignments.

Wavenumber (cm⁻¹)AssignmentIntensityReference
3063, 3038Aromatic C-H Stretching- researchgate.net
1589, 1516C=C Stretching- researchgate.net
1406, 1394, 1344C-H In-plane Bending- researchgate.net
757, 712, 696C-H Out-of-plane Bending- researchgate.net

Table 2: UV-Vis Absorption Data for Substituted Oxazole Dyes This data illustrates how substituents affect the electronic transitions in oxazole-based dyes.

CompoundSolventλ_max (nm)Reference
Oxazole Derivative Dye 1Chloroform355 globalresearchonline.net
Oxazole Derivative Dye 2Chloroform495 globalresearchonline.net
Oxazole Derivative Dye 3Acetonitrile (B52724)350 globalresearchonline.net
Oxazole Derivative Dye 4Acetonitrile490 globalresearchonline.net

Interactive Data Table: UV-Vis Data Use the filter to search for specific solvents.

CompoundSolventλ_max (nm)Reference
Oxazole Derivative Dye 1Chloroform355 globalresearchonline.net
Oxazole Derivative Dye 2Chloroform495 globalresearchonline.net
Oxazole Derivative Dye 3Acetonitrile350 globalresearchonline.net
Oxazole Derivative Dye 4Acetonitrile490 globalresearchonline.net

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the analysis and purification of synthesized indeno-oxazole compounds. Thin-Layer Chromatography (TLC) is routinely used for monitoring the progress of reactions, while High-Performance Liquid Chromatography (HPLC) is employed for quantitative analysis and purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to check the completeness of a reaction and to get a preliminary assessment of the purity of a product. uminho.ptrsc.org For indeno-oxazole derivatives, silica (B1680970) gel plates (e.g., Merck precoated silica gel 60 F254) are commonly used as the stationary phase. google.comresearchgate.net The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate). nih.govrsc.org The ratio is adjusted to achieve good separation of the product from starting materials and by-products. Visualization of the spots on the TLC plate is usually done under UV light (254 nm) or by using an iodine chamber. google.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of heterocyclic compounds. For oxazole derivatives, reversed-phase HPLC (RP-HPLC) is a common method. acs.org In this setup, a non-polar stationary phase (like a C18 or RP-Amide column) is used with a polar mobile phase. nih.govacs.org The mobile phase often consists of a mixture of acetonitrile and water or an aqueous buffer, and the components are separated based on their hydrophobicity. Preparative HPLC can be used to purify crude products to a high degree. acs.org

Table 3: Chromatographic Methods for Oxazole and Indeno-oxazole Derivatives

Compound/ClassMethodStationary PhaseMobile PhaseDetectionReference
Spiroindenoquinoxaline pyrrolidine (B122466) derivativeTLCSilica GelPetroleum ether:Ethyl acetate (B1210297) (4:1)- nih.gov
Substituted OxazolesColumn ChromatographySilica Gel (230-400 mesh)Diethyl ether/Petroleum ether (1:1)TLC monitoring uminho.pt
Peptidic OxazolesPreparative HPLCAscentis RP-AMIDE (5 µm)Acetonitrile:Water (70:30)- acs.org
Fused Heterocyclic DerivativesTLCMerck silica gel 60 F254-UV light (254 nm) / I₂ google.com

Interactive Data Table: Chromatography Data Use the filter to search for a specific method.

Compound/ClassMethodStationary PhaseMobile PhaseDetectionReference
Spiroindenoquinoxaline pyrrolidine derivativeTLCSilica GelPetroleum ether:Ethyl acetate (4:1)- nih.gov
Substituted OxazolesColumn ChromatographySilica Gel (230-400 mesh)Diethyl ether/Petroleum ether (1:1)TLC monitoring uminho.pt
Peptidic OxazolesPreparative HPLCAscentis RP-AMIDE (5 µm)Acetonitrile:Water (70:30)- acs.org
Fused Heterocyclic DerivativesTLCMerck silica gel 60 F254-UV light (254 nm) / I₂ google.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For novel indeno-oxazole compounds, obtaining a single crystal and performing X-ray diffraction analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. rsc.orgbeilstein-journals.org

The process involves growing single crystals of the compound, which can be achieved by methods like slow evaporation of a solvent. nih.gov The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The resulting structural data, such as space group, cell parameters, and atomic coordinates, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC).

For complex fused heterocyclic systems, such as spiro-indenoquinoxaline derivatives, X-ray crystallography has been crucial in confirming the connectivity and stereochemistry resulting from multi-component reactions. nih.gov Similarly, studies on indeno[1,2-b]indole (B1252910) derivatives have utilized X-ray crystallography to understand their binding modes to biological targets. researchgate.net

Table 4: Representative X-ray Crystallographic Data for a Substituted Oxazole Derivative This data is for 5-(3,4-dimethoxyphenyl)oxazole, illustrating the type of information obtained from a crystallographic study.

ParameterValueReference
Compound5-(3,4-dimethoxyphenyl)oxazole rsc.org
CCDC No.2291745 rsc.org
Empirical FormulaC₁₁H₁₁NO₃ rsc.org
Crystal SystemMonoclinic rsc.org
Space GroupP2₁ rsc.org
a/Å5.6243(2) rsc.org
b/Å8.6813(4) rsc.org
c/Å20.6205(9) rsc.org
β/°91.817(2) rsc.org
Volume/ų1006.32(7) rsc.org

Interactive Data Table: Crystallography Data Use the filter to search for a specific parameter.

ParameterValueReference
Compound5-(3,4-dimethoxyphenyl)oxazole rsc.org
CCDC No.2291745 rsc.org
Empirical FormulaC₁₁H₁₁NO₃ rsc.org
Crystal SystemMonoclinic rsc.org
Space GroupP2₁ rsc.org
a/Å5.6243(2) rsc.org
b/Å8.6813(4) rsc.org
c/Å20.6205(9) rsc.org
β/°91.817(2) rsc.org
Volume/ų1006.32(7) rsc.org

Computational and Theoretical Investigations of 5h Indeno 5,6 D 1 2 Oxazole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.comresearchgate.netnih.gov For heterocyclic compounds like those in the oxazole (B20620) family, DFT calculations, often using the B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional with a basis set such as 6-311G++(d,p), are employed to predict optimized structures, vibrational frequencies, and electronic parameters. irjweb.comscispace.com Such studies on related molecules help in understanding the influence of the fused indeno ring system on the electronic properties of the oxazole moiety. researchgate.netnih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining a molecule's electronic properties and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com For instance, DFT calculations on some polythiophenes containing benzoxazole (B165842) have shown that modifications to the molecular structure can significantly alter the energy gap, thereby tuning the material's conductivity. nih.gov In one study, replacing an oxygen atom with sulfur in a related heterocyclic system caused the energy gap (Eg) to drop from 0.621 eV to 0.239 eV, indicating a substantial increase in reactivity. nih.gov

Table 1: Example HOMO-LUMO Energy Gaps in Related Heterocyclic Compounds

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference Finding
Oxazole Derivative (1A)-5.6518Not SpecifiedNot SpecifiedHigh HOMO value suggests good electron-donating ability. irjweb.com
Polythiophene-Benzoxazole (P1)Not SpecifiedNot Specified0.621Represents a baseline semiconductor material. nih.gov
Sulfur-Substituted Analog (P2)Not SpecifiedNot Specified0.239Substitution significantly narrows the energy gap, increasing conductivity. nih.gov
Cyanurated Azo DyeNot SpecifiedNot Specified2.947A low energy gap suggests high feasibility for electronic transitions. scispace.com

Analysis of molecular orbitals provides insight into the nature of chemical bonds and reactivity. The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In many heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. This separation facilitates intramolecular charge transfer upon electronic excitation. irjweb.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates by estimating their binding affinity and interaction patterns within the active site of a target protein. nih.govpensoft.net

For compounds related to the indeno-oxazole scaffold, docking studies have been performed against various cancer-related proteins and other enzymes. researchgate.netnih.govnih.gov For example, in a study on triazole derivatives, compounds were docked against kinases and histone demethylases, with some derivatives showing binding affinities (docking scores) comparable or superior to commercial inhibitors. nih.gov The binding energy, typically expressed in kcal/mol, quantifies the strength of the interaction, with more negative values indicating stronger binding. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov

Table 2: Example Molecular Docking Scores of Heterocyclic Derivatives Against Cancer Targets

Compound IDTarget ProteinBinding Affinity (kcal/mol)Reference Finding
Compound 1d (Triazole derivative)Human Histone Deacetylase 6-7.882Demonstrates strong interaction with a key cancer target. nih.gov
Compound 1d (Triazole derivative)A2A Adenosine Receptor-9.107Shows superior binding affinity, suggesting high potential. nih.gov
Compound 1d (Triazole derivative)Human Tyrosinase-Related Protein 1 (TYRP1)-8.474Indicates strong binding to a protein involved in cancer progression. nih.gov
Compound 4d (Triazinone derivative)Cyclooxygenase-2 (COX-2)Not Specified (IC50: 3.07 μM)Docking helped verify consensual interaction with the enzyme's active site. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and the conformational changes in both the ligand and the protein. nih.govpensoft.net

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial position. Low RMSD values (typically below 2.5 Å) indicate minimal conformational changes and a stable complex. nih.gov Another metric, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of individual amino acid residues, helping to identify which parts of the protein are most affected by ligand binding. nih.gov For oxazole and related compounds, MD simulations have been used to confirm that potential inhibitors remain stably bound within the active site of their target enzymes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.netnih.gov

For classes of compounds including oxadiazole and indazole derivatives, 2D and 3D-QSAR studies have been successfully applied. researchgate.netnih.govnih.gov These models use various molecular descriptors (e.g., electronic, steric, hydrophobic) to build a predictive equation. researchgate.net Techniques like Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are employed to develop statistically significant models that are validated internally (cross-validation) and externally (using a test set of compounds). researchgate.netnih.gov The resulting models can highlight which structural features are crucial for enhancing or diminishing biological activity. nih.gov

In Silico ADMET and Drug-Likeness Predictions

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. In silico ADMET prediction models allow for the rapid screening of large numbers of compounds to filter out those with poor pharmacokinetic profiles or potential toxicity issues, saving time and resources. researchgate.netrjptonline.orgnih.gov

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates physicochemical descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Online tools and software like SwissADME and pkCSM are commonly used to predict a wide range of properties, including human intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities like mutagenicity or carcinogenicity. nih.govnih.govd-nb.info These predictions are essential for prioritizing compounds that are more likely to succeed in later stages of drug development. nih.gov

Table 3: Example of Predicted ADMET/Physicochemical Properties for Drug-Likeness

Property/RulePredicted ParameterTypical Acceptable Range for Oral DrugsRelevance
Lipinski's Rule of FiveMolecular Weight≤ 500 g/molAffects absorption and distribution. nih.gov
Lipinski's Rule of FiveLogP (Lipophilicity)≤ 5Influences solubility and membrane permeability. nih.gov
Lipinski's Rule of FiveHydrogen Bond Donors≤ 5Affects solubility and binding. nih.gov
Lipinski's Rule of FiveHydrogen Bond Acceptors≤ 10Affects solubility and binding. nih.gov
PharmacokineticsTopological Polar Surface Area (TPSA)≤ 140 ŲPredicts cell permeability and oral bioavailability. nih.govnih.gov
PharmacokineticsHuman Intestinal AbsorptionHighCrucial for oral drug efficacy. nih.gov

Reactivity and Reaction Mechanisms of 5h Indeno 5,6 D 1 2 Oxazole

Electrophilic Aromatic Substitution Reactions of the Indene (B144670) Moiety

The isoxazole (B147169) ring, being electron-deficient, is expected to exert a deactivating effect on the fused benzene (B151609) ring. The substitution will preferentially occur at positions that are least deactivated and can better stabilize the positive charge in the intermediate arenium ion (sigma complex). For the 5H-Indeno[5,6-D] mdpi.comedu.krdoxazole (B20620) system, the positions on the benzene ring are C-4, C-7, C-8, and C-9. By analyzing resonance structures, substitution at the C-4 and C-9 positions is predicted to be the most likely, as the positive charge in the intermediate can be delocalized without placing it adjacent to the electron-withdrawing isoxazole nitrogen.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Aromatic Systems Note: These are general examples and have not been specifically reported for 5H-Indeno[5,6-D] mdpi.comedu.krdoxazole.

ReactionReagentsElectrophileTypical Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Nitro-substituted arene
HalogenationBr₂, FeBr₃Br⁺ (Bromonium ion)Bromo-substituted arene
SulfonationFuming H₂SO₄ (SO₃)SO₃Arenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)Aryl ketone

Nucleophilic Reactions Involving the Oxazole Ring

The 1,2-oxazole (isoxazole) ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, nucleophilic attack can occur under specific conditions:

Protonation/Activation: In the presence of a strong acid, the nitrogen atom can be protonated, which significantly increases the electrophilicity of the ring carbons, particularly C-3 and C-5, making them susceptible to attack by weak nucleophiles.

Deprotonation: A strong base can abstract a proton from one of the ring carbons if it is sufficiently acidic, creating a carbanion that can then react with electrophiles. The C-3 proton is generally the most acidic due to its proximity to the electronegative oxygen and nitrogen atoms.

Ring-Opening: Often, a nucleophilic attack, especially by a strong base, does not result in substitution but rather in the cleavage of the weak N-O bond, leading to a ring-opened product.

For 5H-Indeno[5,6-D] mdpi.comedu.krdoxazole, direct nucleophilic attack on the isoxazole ring is expected to be difficult. The most plausible nucleophilic reaction would involve deprotonation at the C-5 methylene (B1212753) bridge of the indene moiety, which is known to be acidic. The resulting anion is a potent nucleophile that can react with various electrophiles.

Cycloaddition Reactions and Pericyclic Processes

The isoxazole ring can participate in cycloaddition reactions, though its aromatic character makes it less reactive than non-aromatic dienes or dipoles.

[3+2] Cycloaddition (as a Dipole): The most common reaction involving the isoxazole core is its formation via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. edu.krdmdpi.com The reverse reaction is less common.

Diels-Alder Reactions ([4+2] Cycloaddition): Isoxazoles are generally poor dienes in Diels-Alder reactions due to their aromaticity. Highly activated or electron-deficient isoxazoles, particularly those fused to other rings that induce strain or alter electronic properties, might undergo cycloaddition with potent dienophiles under forcing conditions. nih.gov For 5H-Indeno[5,6-D] mdpi.comedu.krdoxazole, the isoxazole moiety is unlikely to act as a diene. However, the five-membered ring of the indene system contains a double bond that could potentially act as a dienophile in reactions with suitable dienes.

Intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for constructing fused isoxazole ring systems, highlighting the importance of cycloaddition in the synthesis of such scaffolds. mdpi.com

Ring-Opening and Ring-Closing Transformations

The cleavage of the N-O bond is a characteristic reaction of the isoxazole ring and a key transformation pathway. This bond is the weakest in the ring and is susceptible to cleavage under various conditions.

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using H₂/Pd, Raney Nickel) or treatment with other reducing agents readily cleaves the N-O bond. This process is a synthetically useful method for converting isoxazoles into β-enaminones or γ-amino alcohols, depending on the substituents and subsequent workup.

Base-Promoted Ring-Opening: Strong bases can induce ring-opening, often initiated by deprotonation at the C-3 position. This can lead to the formation of α-cyanoketones or other rearranged products. This type of transformation has been observed in related benzo[d]isoxazole systems. beilstein-journals.org

Electrophile-Induced Ring-Opening: Treatment of certain isoxazoles with electrophilic agents like Selectfluor® can induce fluorination followed by N-O bond cleavage to yield α-fluorocyanoketones. nih.govresearchgate.netorganic-chemistry.org This reaction typically requires a substituent at the C-4 position. researchgate.netorganic-chemistry.org

Table 2: Examples of Isoxazole Ring-Opening Reactions Note: These are general examples and have not been specifically reported for 5H-Indeno[5,6-D] mdpi.comedu.krdoxazole.

Reaction TypeReagents/ConditionsInitial MoietyResulting Functional Group
Catalytic HydrogenationH₂, Pd/C or Raney NiIsoxazoleβ-Enaminone
Base-Promoted OpeningStrong base (e.g., NaOEt)3-Unsubstituted Isoxazoleα-Cyanoketone
Electrophilic Ring-OpeningSelectfluor®C4-Substituted Isoxazoleα-Fluorocyanoketone

Oxidative and Reductive Transformations

The oxidative and reductive chemistry of 5H-Indeno[5,6-D] mdpi.comedu.krdoxazole is dictated by the different susceptibilities of its constituent rings.

Reduction: As mentioned previously, the most significant reductive transformation is the cleavage of the isoxazole N-O bond. This is a common and predictable reaction. The benzene ring is resistant to reduction except under harsh conditions (e.g., Birch reduction), which would likely also cleave the isoxazole ring. The double bond in the five-membered ring of the indene moiety can be selectively hydrogenated under appropriate catalytic conditions.

Oxidation: The isoxazole ring itself is generally stable towards oxidation. The indene moiety, however, is more susceptible. The C-5 methylene bridge is a potential site for oxidation to a carbonyl group (an indenone). Strong oxidizing agents could potentially lead to the cleavage of the benzene ring, but this would require harsh conditions.

Mechanistic Pathways of Key Reactions Involving the Indeno-Oxazole System

Understanding the mechanistic pathways provides insight into the predicted reactivity of 5H-Indeno[5,6-D] mdpi.comedu.krdoxazole.

Mechanism of Electrophilic Aromatic Substitution (Nitration): The reaction would proceed via the classic SEAr mechanism.

Generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid.

Attack of the π-system of the indene's benzene ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (arenium ion). The attack is predicted to occur at C-4 or C-9.

Deprotonation of the arenium ion by a weak base (HSO₄⁻) to restore aromaticity and yield the nitro-substituted product.

Mechanism of Reductive Ring-Opening (Catalytic Hydrogenation):

Adsorption of the 5H-Indeno[5,6-D] mdpi.comedu.krdoxazole molecule onto the surface of the metal catalyst (e.g., Palladium).

Dissociative chemisorption of hydrogen gas on the catalyst surface.

Stepwise transfer of hydrogen atoms to the isoxazole ring, leading to the hydrogenolysis of the weak N-O bond.

Further reduction of the resulting imine or enamine may occur depending on the reaction conditions, ultimately leading to a β-amino ketone fused to the indene system. Electron capture by the isoxazole can also initiate the dissociation of the O-N bond and the opening of the ring. nsf.gov

Biological Activities and Molecular Interaction Mechanisms of 5h Indeno 5,6 D 1 2 Oxazole Derivatives

Antimicrobial Activity Studies

A thorough search for studies on the antimicrobial properties of 5H-Indeno[5,6-D] iajps.comnih.govoxazole (B20620) derivatives yielded no specific results. While the broader class of oxazole-containing compounds has been investigated for such activities, data pertaining to this particular indenoxazole ring system is absent from the available literature.

Antibacterial Efficacy and Mechanistic Insights (e.g., Inhibition of Cell Wall Biosynthesis)

There are no available studies detailing the antibacterial efficacy of 5H-Indeno[5,6-D] iajps.comnih.govoxazole derivatives against any bacterial strains. Furthermore, no mechanistic insights, such as the inhibition of cell wall biosynthesis, have been reported for this class of compounds.

Antifungal Potency and Molecular Targets

Information regarding the antifungal potency of 5H-Indeno[5,6-D] iajps.comnih.govoxazole derivatives is not available in the scientific literature. As such, there are no identified molecular targets or data on their effectiveness against fungal pathogens.

Antitubercular Activity and Mode of Action (e.g., Nitroimidazole Derivatives)

No research has been published on the antitubercular activity of 5H-Indeno[5,6-D] iajps.comnih.govoxazole derivatives, including any potential nitroimidazole-containing analogues. Therefore, their mode of action against Mycobacterium tuberculosis remains uninvestigated.

Anticancer Activity and Cellular Pathway Modulation

The potential of 5H-Indeno[5,6-D] iajps.comnih.govoxazole derivatives as anticancer agents has not been explored in the available scientific literature. While related structures like indenoisoquinolines and other heterocyclic systems have been a focus of cancer research, this specific scaffold has not.

Cytotoxicity Profiles in Specific Cell Lines (In Vitro)

There are no published data on the cytotoxicity profiles of 5H-Indeno[5,6-D] iajps.comnih.govoxazole derivatives in any specific cancer cell lines. In vitro studies to determine their potential as cytotoxic agents have not been reported.

Enzyme Inhibition in Cancer Pathways (e.g., TOP1 inhibitors, Tyrosine Kinase Inhibitors)

No studies have investigated the ability of 5H-Indeno[5,6-D] iajps.comnih.govoxazole derivatives to act as enzyme inhibitors in cancer pathways. Their potential as inhibitors of enzymes such as topoisomerase I (TOP1) or various tyrosine kinases has not been documented.

Apoptotic Induction Mechanisms

Direct research on the apoptotic induction mechanisms of 5H-Indeno[5,6-D] researchgate.netnih.govoxazole derivatives is limited in publicly accessible literature. However, studies on structurally related complex oxazole-containing heterocyclic systems provide insights into potential mechanisms. For instance, a series of pyrrolo[3',4':3,4]cyclohepta[1,2-d] researchgate.netnih.govoxazole derivatives has been synthesized and evaluated for antiproliferative effects against non-Hodgkin lymphoma cell lines. nih.gov

Certain compounds from this class, such as 3u and 3z, were found to induce a cell cycle block in the G2/M phase and trigger apoptosis through the mitochondrial pathway. nih.gov This suggests that related fused oxazole systems may possess the ability to interfere with cell cycle progression and activate intrinsic apoptotic signaling. Despite these findings in analogous structures, the specific molecular interactions and apoptotic pathways that might be modulated by 5H-Indeno[5,6-D] researchgate.netnih.govoxazole derivatives remain to be elucidated.

Anti-inflammatory Properties and Molecular Targets (e.g., COX-2, 5-LOX Inhibition)

There is a lack of specific research data on the anti-inflammatory properties of 5H-Indeno[5,6-D] researchgate.netnih.govoxazole derivatives, particularly concerning the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

However, the broader class of isoxazole (B147169) derivatives has been a subject of interest in the development of anti-inflammatory agents. For example, various isoxazole derivatives have been synthesized and investigated for their potential to act as dual inhibitors of COX and 5-LOX. biorxiv.org The rationale behind targeting both enzymes is to achieve a more potent anti-inflammatory effect with a potentially better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govnih.gov The inhibition of both pathways can prevent the shunting of arachidonic acid metabolism towards the production of pro-inflammatory leukotrienes, which is a consequence of COX inhibition alone. nih.govnih.govscilit.com While these studies establish a precedent for isoxazole-containing compounds as anti-inflammatory agents, the specific potential of the 5H-Indeno[5,6-D] researchgate.netnih.govoxazole scaffold in this context has not yet been reported.

Antiviral Activities and Replication Inhibition Mechanisms

Specific studies detailing the antiviral activities and replication inhibition mechanisms of 5H-Indeno[5,6-D] researchgate.netnih.govoxazole derivatives were not identified in the available literature. The field of antiviral research is rich with studies on various nitrogen-containing heterocyclic compounds, which are integral to many approved antiviral drugs. nih.gov

For instance, research has demonstrated the antiviral potential of various triazole, benzotriazole, and benzoxazole (B165842) derivatives against a range of viruses, including influenza viruses and Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.netfrontiersin.orgmdpi.com These compounds can interfere with different stages of the viral life cycle, such as entry, replication, and release. nih.gov However, the antiviral potential of the specific 5H-Indeno[5,6-D] researchgate.netnih.govoxazole ring system remains an unexplored area of research.

Enzyme Inhibition Studies (Beyond Cancer)

Derivatives of the 5H-Indeno[5,6-D] researchgate.netnih.govoxazole scaffold and structurally related compounds have been investigated for their ability to inhibit several enzymes that are relevant to conditions other than cancer.

While direct studies on 5H-Indeno[5,6-D] researchgate.netnih.govoxazole derivatives as monoamine oxidase (MAO) inhibitors are not prevalent, research on structurally similar indeno-heterocycles suggests potential activity. MAO enzymes (MAO-A and MAO-B) are crucial targets in the treatment of neurodegenerative disorders like Parkinson's disease and depression. mdpi.com

Research into 3-aryl-5H-indeno[1,2-c]pyridazines has highlighted their potential as MAO-A inhibitors. researchgate.net Furthermore, a study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which combines an indole (B1671886) moiety (structurally related to the indene (B144670) part) with an oxadiazole ring (an isomer of oxazole), revealed potent and selective inhibition of MAO-B with an IC50 value of 0.036 µM. mdpi.com These findings suggest that the indene or indole core, when combined with a suitable heterocyclic system, can be a promising scaffold for the design of potent and selective MAO inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036 mdpi.com
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-A150 mdpi.com

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. mdpi.com While direct data on 5H-Indeno[5,6-D] researchgate.netnih.govoxazole is scarce, research on the structurally analogous naphtho[1,2-d]oxazole derivatives has shown significant promise.

Naphtho[1,2-d]oxazoles have been found to be more potent AChE inhibitors compared to their parent trans-amino-5-arylethenyl-oxazole derivatives. nih.gov For example, 4-(Naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol was identified as a highly potent inhibitor of AChE with an IC50 value in the nanomolar range (58 nM) and moderate activity against BuChE. researchgate.net The larger, fused ring system of the naphthyl group, which is comparable to the indenyl group, appears to facilitate better interactions within the active site of the enzyme. nih.gov The selectivity of these compounds for AChE versus BuChE can be modulated by the substitution pattern on the heterocyclic core. researchgate.net

CompoundAChE IC50BuChE IC50Reference
4-(Naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol58 nM981 nM researchgate.net
trans-12 (amino-5-arylethenyl-oxazole derivative)>100 µM~30 µM nih.gov
21 (thienyl-naphtho[1,2-d]oxazole)Potent inhibitorModerate inhibitor nih.gov

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications related to hyperpigmentation. nih.govmdpi.com A significant finding in this area comes from a study on a structurally very similar compound, 4-(6,7-dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol (MHY1556). nih.gov This compound contains the same indeno-fused core but with a thiazole (B1198619) ring (containing sulfur) instead of an oxazole ring (containing oxygen).

MHY1556 was identified as a de novo tyrosinase inhibitor with significantly better efficacy than the well-known inhibitor, kojic acid. nih.gov It exhibited a potent IC50 value of 0.50 µM against mushroom tyrosinase, which is approximately 100-fold more potent than kojic acid (IC50 = 53.95 µM). nih.gov Molecular docking studies confirmed that MHY1556 interacts strongly with mushroom tyrosinase residues. The resorcinol (B1680541) (benzene-1,3-diol) moiety was crucial for high binding affinity, particularly through hydrogen bonding interactions with the enzyme's active site. nih.gov The compound also demonstrated concentration-dependent inhibition of melanin content in B16F10 melanoma cells without significant cytotoxicity. nih.gov Given the high structural and electronic similarity between thiazole and oxazole rings, it is plausible that 5H-Indeno[5,6-D] researchgate.netnih.govoxazole derivatives bearing a resorcinol group could also exhibit potent tyrosinase inhibitory activity.

CompoundTyrosinase IC50 (µM)Reference
MHY1556 (Indeno-thiazole derivative)0.50 nih.gov
Kojic Acid (Standard)53.95 nih.gov

No Publicly Available Data on the Biological Activities of 5H-Indeno[5,6-D] nih.govturkjps.orgoxazole Derivatives

Following a comprehensive search of scientific literature and databases for research on the chemical compound 5H-Indeno[5,6-D] nih.govturkjps.orgoxazole and its derivatives, no specific information was found regarding its biological activities or molecular interaction mechanisms. The requested article focusing on the antioxidant properties and other biological functions of this particular compound cannot be generated due to the absence of available research data.

The investigation sought to uncover detailed findings related to the following areas as specified:

Antioxidant Activity and Radical Scavenging Mechanisms: No studies were identified that evaluated the potential for 5H-Indeno[5,6-D] nih.govturkjps.orgoxazole derivatives to act as antioxidants or to scavenge free radicals. Consequently, no data on their mechanisms of action in this context is available.

Other Reported Biological Activities and Their Underlying Molecular Mechanisms: The search did not yield any reports on other biological functions, such as antimicrobial, anti-inflammatory, or anticancer activities, for this specific class of compounds. Therefore, information on their molecular mechanisms remains uncharacterized in the public domain.

While research exists for other classes of oxazole and indene-containing compounds, the explicit focus on the 5H-Indeno[5,6-D] nih.govturkjps.orgoxazole scaffold as requested did not produce any relevant results. This indicates a potential gap in the current scientific literature concerning the bioactivity of this specific heterocyclic system.

Structure Activity Relationship Sar Studies of 5h Indeno 5,6 D 1 2 Oxazole Derivatives

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 5H-indeno[5,6-d] nih.govnih.govoxazole (B20620) derivatives is profoundly influenced by the nature and placement of various substituents on the core scaffold. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Electronic Effects of Substituents (e.g., EWGs)

The electronic properties of substituents, particularly the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly modulate the biological activity of heterocyclic compounds. mdpi.com For instance, in related heterocyclic systems like oxazol-5(4H)-ones, the introduction of halogen atoms, which are EWGs, has been shown to influence their toxicity profiles. nih.gov The presence of a fluorine atom in a triazinone derivative, for example, resulted in the highest toxicity against Daphnia magna. nih.gov This suggests that the electronic perturbations caused by such substituents can alter the molecule's reactivity and its ability to interact with biological macromolecules. While direct studies on 5H-indeno[5,6-d] nih.govnih.govoxazole are limited in the provided results, the principles observed in analogous systems underscore the importance of considering the electronic character of substituents in SAR studies.

Steric Effects and Molecular Recognition

The size, shape, and conformational flexibility of substituents play a crucial role in molecular recognition and binding to biological targets. The steric bulk of a substituent can either promote or hinder the optimal orientation of the molecule within a binding pocket. For example, in a series of 1,2,5-oxadiazole derivatives, the substitution pattern on a phenyl moiety significantly impacted their antiplasmodial activity. mdpi.com The introduction of larger substituents, such as a cyclobutyl group in place of an ethyl group in an indazole-based series, led to enhanced potency, demonstrating the positive impact of steric bulk in that specific context. nih.gov Conversely, unfavorable steric clashes can lead to a loss of activity. Therefore, a careful balance of substituent size and shape is necessary to achieve optimal interactions with the target protein.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For a series of 5H-indeno[5,6-d] nih.govnih.govoxazole derivatives, identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that are critical for binding to a specific target would constitute the pharmacophore.

Once a pharmacophore is identified, lead optimization aims to modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This iterative process involves synthesizing and testing new analogs with systematic variations in their structure. For example, if a particular aromatic ring in the 5H-indeno[5,6-d] nih.govnih.govoxazole scaffold is identified as a key hydrophobic feature, lead optimization might involve exploring various substituents on this ring to enhance hydrophobic interactions and, consequently, binding affinity. The overarching goal is to refine the molecule's structure to achieve the desired therapeutic profile.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR. rsc.org Molecular docking, a key computational technique, can predict the binding mode of a ligand within the active site of a target protein. researchgate.net This allows researchers to visualize and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

For 5H-indeno[5,6-d] nih.govnih.govoxazole derivatives, molecular docking studies could be employed to rationalize observed SAR trends. For instance, if a particular substituent leads to a significant increase in activity, docking simulations could reveal that this substituent forms an additional favorable interaction with the target protein. Furthermore, computational methods can be used to predict the ADME properties of virtual compounds, helping to prioritize the synthesis of derivatives with a higher probability of success. In silico studies can guide the design of new analogs with improved potency and drug-like properties, thereby accelerating the drug discovery process. scispace.com

Future Research Directions and Potential Non Clinical Applications

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Microwave-assisted techniques, for instance, have the potential to dramatically reduce reaction times and improve yields for key cyclization and condensation steps in the synthesis of the indeno-isoxazole core. mdpi.com Flow chemistry offers precise control over reaction parameters, leading to higher purity and scalability, which is essential for producing compound libraries for screening purposes. chemistryjournals.net Furthermore, the development of catalytic methods, particularly those using earth-abundant metals, will be instrumental in creating more sustainable synthetic routes. mdpi.com

MethodologyPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, improved purity
Flow ChemistryScalability, precise reaction control, enhanced safety
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact
Solvent-free ReactionsMinimized waste, reduced environmental footprint

Exploration of New Derivatization Strategies for Diversified Libraries

Future research will likely focus on developing robust derivatization strategies. This could involve a "build-couple-transform" approach where the core scaffold is first synthesized and then coupled with various building blocks, followed by a final transformation to generate diverse structures. acs.org Key positions for derivatization include the nitrogen and oxygen atoms of the isoxazole (B147169) ring, as well as various positions on the indene (B144670) backbone. The introduction of a wide range of functional groups will allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity. frontiersin.org

PositionPotential Functional Groups for Introduction
Indene RingHalogens, alkyl chains, aryl groups, nitro groups, amines
Isoxazole RingAlkyl groups, aryl groups, heterocyclic moieties

Advanced Mechanistic Investigations of Biological Activities in Defined Systems

Initial in vitro screening against a panel of cancer cell lines or microbial strains could identify potential lead compounds. ijrpr.com Subsequent mechanistic studies would then aim to identify the specific molecular targets of these active compounds. Techniques such as affinity chromatography, proteomics, and genetic sequencing can be employed to pinpoint the proteins or nucleic acids that the compounds bind to. ijprajournal.com Understanding the mechanism of action at a molecular level is crucial for optimizing the potency and selectivity of any potential therapeutic agent. ijprajournal.com

Applications in Chemical Biology as Molecular Probes and Tool Compounds

Potential for Material Science Applications (e.g., Optoelectronic Materials, Sensors)

Strategies for Addressing Resistance Mechanisms in Biological Systems

This can be achieved by generating resistant cell lines or microbial strains in the laboratory through prolonged exposure to the compound. oup.com Whole-genome sequencing of these resistant organisms can identify the genetic mutations responsible for resistance. nih.gov Understanding these mechanisms, which could involve target mutation, drug efflux, or metabolic inactivation, will allow for the design of next-generation compounds that can overcome or circumvent this resistance. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Research

AI/ML ApplicationDescription
Property PredictionPredicting physicochemical properties, toxicity, and biological activity of new derivatives.
Generative DesignDesigning novel 5H-Indeno[5,6-D] technologynetworks.comoxazole (B20620) analogs with optimized properties.
Synthesis PlanningPredicting optimal reaction conditions and synthetic pathways.
Mechanistic InsightsAnalyzing large datasets to uncover structure-activity relationships and mechanisms of action.

Q & A

Q. What are the most reliable synthetic routes for preparing 5H-Indeno[5,6-D][1,2]oxazole and its derivatives?

The van Leusen reaction is a widely used method for synthesizing oxazole derivatives. It involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of a base like potassium carbonate. For example, 5-substituted oxazoles are synthesized by refluxing aldehydes with TosMIC in methanol at 70°C for 3 hours, followed by extraction and purification steps . Regioselective synthesis methods, such as the condensation of β-enamino ketoesters with hydroxylamine, can also yield 1,2-oxazole derivatives with precise substitution patterns .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming ring substitution patterns. For instance, the ¹³C NMR spectrum of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates shows characteristic oxazole ring carbons at δ 108–179 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive proof of molecular geometry, including bond lengths and angles, as demonstrated in studies of halogen-bonded oxazole cocrystals .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening should focus on in vitro assays targeting pathways relevant to oxazole derivatives, such as:

  • Anticancer activity : Cell viability assays (e.g., MTT) using cancer cell lines, with structural analogs showing IC₅₀ values in the micromolar range .
  • Enzyme inhibition : Cholinesterase or inosine monophosphate dehydrogenase inhibition assays, as oxazole sulfonamides and fused heterobenzoxazoles exhibit notable activity .

Advanced Research Questions

Q. How can electronic effects of substituents on the oxazole ring be optimized for enhanced pharmacological activity?

  • Molecular Electrostatic Potential (MESP) Calculations : Quantify electron-rich/-poor regions to predict halogen bonding or hydrogen bonding interactions. For example, MESP analysis ranked acceptor sites in oxazole derivatives cocrystallized with iodoperfluorobenzenes .
  • Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -NO₂, halogens) to enhance binding to biological targets. Pyridinyl and p-nitrophenyl substituents in oxazoles showed improved luminescence and receptor affinity .

Q. What strategies resolve contradictions in reported halogen-bonding interactions for oxazole derivatives?

  • Crystallographic Database Mining : Cross-reference the Cambridge Structural Database (CSD) for rare motifs (e.g., only four entries show Br/I⋯Noxazole interactions) .
  • Competitive Cocrystallization Experiments : Compare halogen bond acceptor strength using diiodotetrafluorobenzene donors. For example, 5-(pyridin-3-yl)oxazole (pox) forms stronger I⋯N bonds than 5-phenyloxazole (phox) .

Q. How can regioselectivity challenges in oxazole functionalization be addressed?

  • Protecting Group Strategies : Use Boc (tert-butyloxycarbonyl) groups to direct reactions to specific positions, as seen in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates .
  • Computational Guidance : DFT calculations predict regiochemical outcomes for cyclization reactions, minimizing byproducts .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on oxazole derivative stability under varying pH conditions?

  • pH-Dependent Stability Assays : Monitor degradation via HPLC at physiological pH (7.4) and acidic/basic conditions. For example, oxazole carboxamides may hydrolyze in acidic media due to protonation of the oxazole nitrogen .
  • Kinetic Studies : Calculate half-lives (t₁/₂) and degradation pathways using Arrhenius plots under controlled temperatures .

Q. What methodologies validate the proposed mechanism of anticancer activity for this compound analogs?

  • Molecular Docking Simulations : Predict binding modes to targets like tubulin or IMP dehydrogenase. Docking scores (<-8 kcal/mol) correlate with experimental IC₅₀ values .
  • Flow Cytometry : Assess apoptosis induction (e.g., Annexin V staining) in treated cancer cells to confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.